4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride
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Overview
Description
ABT-255 is a novel 2-pyridone antibacterial agent which demonstrates in vitro potency and in vivo efficacy against drug-susceptible and drug-resistant M. tuberculosis strains. It is used as therapy for pulmonary tuberculosis.
Scientific Research Applications
Synthesis and Production Monitoring
- A study focused on the synthesis of N-methyl moxifloxacin hydrochloride, a compound structurally related to 4H-Quinolizine-3-carboxylic acid. This research highlighted the methods for synthesizing the compound and its application in production monitoring and quality standards (Zheng, 2014).
Development of Fluorescent Indicators
- Research on substituted 4-oxo-4H-quinolizine-3-carboxylic acids revealed their use in developing fluorescent indicators. These compounds showed a strong fluorescent response to Mg2+, making them useful in Mg2+ measurements, especially for intracellular studies (Otten, London, & Levy, 2001).
Antibacterial and Antimicrobial Applications
- A study on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, another compound related to 4H-Quinolizine-3-carboxylic acid, demonstrated its antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).
- Research on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, structurally similar to 4H-Quinolizine-3-carboxylic acid, showed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).
Anti-HIV Integrase Evaluation
- A study on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives explored their potential as HIV integrase inhibitors. The synthesized compounds were structurally confirmed and screened for HIV integrase inhibitory activity (Xu, Zeng, Jiao, Hu, & Zhong, 2009).
properties
CAS RN |
181141-52-6 |
---|---|
Product Name |
4H-Quinolizine-3-carboxylic acid, 1-cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-, monohydrochloride |
Molecular Formula |
C21H25ClFN3O3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O3.ClH/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24;/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28);1H/t13-,17+;/m0./s1 |
InChI Key |
UTKJBXOVMQXMOU-OZIFAFRSSA-N |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@@H]5CCCN[C@@H]5C4.Cl |
SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABT-255; ABT 255; ABT255; UNII-YA04O24J4T; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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